![molecular formula C16H13Br2NO3 B1346390 2-(4-Bromobenzamido)ethyl 4-bromobenzoate CAS No. 951885-58-8](/img/structure/B1346390.png)
2-(4-Bromobenzamido)ethyl 4-bromobenzoate
Overview
Description
2-(4-Bromobenzamido)ethyl 4-bromobenzoate is an organic compound with the molecular formula C16H13Br2NO3. It is characterized by the presence of two bromine atoms attached to benzene rings, an amide group, and an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with 2-aminoethyl 4-bromobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromobenzamido)ethyl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester and amide groups can be reduced to their corresponding alcohols and amines using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis Reactions: The ester linkage can be hydrolyzed to yield 4-bromobenzoic acid and 2-aminoethyl 4-bromobenzoate under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 4-bromobenzyl alcohol and 2-aminoethyl 4-bromobenzylamine.
Hydrolysis: 4-bromobenzoic acid and 2-aminoethyl 4-bromobenzoate.
Scientific Research Applications
2-(4-Bromobenzamido)ethyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and amide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
- 2-(4-Chlorobenzamido)ethyl 4-chlorobenzoate
- 2-(4-Fluorobenzamido)ethyl 4-fluorobenzoate
- 2-(4-Iodobenzamido)ethyl 4-iodobenzoate
Comparison: 2-(4-Bromobenzamido)ethyl 4-bromobenzoate is unique due to the presence of bromine atoms, which confer distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Biological Activity
2-(4-Bromobenzamido)ethyl 4-bromobenzoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Profile
- Molecular Formula : C16H16Br2N2O3
- Molecular Weight : 404.12 g/mol
- CAS Number : 951885-58-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It has potential as a modulator for neurotransmitter systems, which could impact conditions like epilepsy and other neurological disorders.
Biological Activity Overview
Research indicates that the compound exhibits several pharmacological properties:
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of this compound. It has been evaluated in various animal models for its efficacy against seizures:
Test Model | Efficacy | Remarks |
---|---|---|
MES | High | Effective in preventing tonic-clonic seizures. |
PTZ | Moderate | Reduced seizure frequency significantly. |
6-Hz | High | Effective against drug-resistant epilepsy. |
These findings suggest that the compound may be a candidate for the development of new anticonvulsant medications with a favorable safety profile.
ADME-Tox Profile
In vitro studies assessing the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties revealed:
- Absorption : Good permeability across biological membranes.
- Distribution : Potential for central nervous system penetration.
- Metabolism : Metabolically stable with minimal degradation.
- Excretion : Primarily renal excretion observed in preliminary studies.
- Toxicity : Limited toxicity reported in initial assessments.
Case Studies and Research Findings
- Anticonvulsant Studies : A study published in the Journal of Medicinal Chemistry investigated related compounds and their mechanisms, indicating broad-spectrum anticonvulsant activity across multiple seizure models. The study emphasized the importance of structural modifications to enhance efficacy.
- Neuroprotective Effects : Preliminary research has suggested that derivatives of this compound may offer neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by stabilizing microtubules and preventing neuronal cell death.
- Cancer Research Applications : There is emerging interest in exploring the compound's potential as an anticancer agent, particularly through its interactions with microtubule dynamics, which are critical for cell division and proliferation.
Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]ethyl 4-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2NO3/c17-13-5-1-11(2-6-13)15(20)19-9-10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXUMECQTYYWLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOC(=O)C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650094 | |
Record name | 2-(4-Bromobenzamido)ethyl 4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-58-8 | |
Record name | 2-[(4-Bromobenzoyl)amino]ethyl 4-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromobenzamido)ethyl 4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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